(19R)-19-hydroxyicosanoic acid is a naturally occurring compound that belongs to the class of eicosanoids, which are bioactive lipid mediators derived from arachidonic acid. This compound is characterized by the presence of a hydroxyl group at the 19th carbon position of the icosanoic acid chain, which consists of 20 carbon atoms. The compound is significant in various physiological processes, including inflammation and immune responses.
(19R)-19-hydroxyicosanoic acid can be derived from biological systems, particularly from the metabolism of arachidonic acid through enzymatic pathways involving lipoxygenases and cyclooxygenases. These enzymes catalyze the conversion of arachidonic acid into various hydroxy derivatives, including (19R)-19-hydroxyicosanoic acid, which plays a role in signaling pathways associated with inflammation and cell communication.
This compound is classified as an omega-1 hydroxy fatty acid. It is part of the broader category of eicosanoids, which are known for their roles as signaling molecules in various biological processes. Eicosanoids include prostaglandins, thromboxanes, leukotrienes, and hydroxy fatty acids, each contributing to different physiological functions.
The synthesis of (19R)-19-hydroxyicosanoic acid can be achieved through several methods:
The biological synthesis typically requires specific conditions such as pH and temperature that favor enzyme activity. In chemical synthesis, techniques such as high-performance liquid chromatography (HPLC) can be employed for purification and analysis of the final product.
The molecular structure of (19R)-19-hydroxyicosanoic acid includes:
The compound's structure can be represented using standard chemical notation, including its InChI key and SMILES notation:
(19R)-19-hydroxyicosanoic acid participates in various biochemical reactions:
The reactions involving this compound often require specific cofactors or conditions that facilitate enzyme activity, leading to the production of more complex eicosanoid structures.
The mechanism of action for (19R)-19-hydroxyicosanoic acid primarily involves its role as a signaling molecule in inflammatory responses. Upon release from cell membranes, it interacts with specific receptors on target cells, leading to downstream signaling cascades that modulate cellular activities such as migration, proliferation, and apoptosis.
Research indicates that (19R)-19-hydroxyicosanoic acid may influence various pathways related to inflammation and immune response modulation through its interaction with G protein-coupled receptors.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze the purity and concentration of (19R)-19-hydroxyicosanoic acid in biological samples.
(19R)-19-hydroxyicosanoic acid has several applications in scientific research:
The biosynthesis of (19R)-19-hydroxyicosanoic acid occurs primarily via cytochrome P450 (CYP)-mediated monooxygenation of saturated long-chain fatty acid precursors, predominantly icosanoic acid. This process consumes molecular oxygen (O₂) and requires NADPH as an electron donor, facilitated by the redox partner NADPH-cytochrome P450 reductase (CPR) [6] [10]. The catalytic cycle involves:
This "radical rebound" mechanism ensures high regioselectivity for the ω-1 position. The reaction occurs in endoplasmic reticulum membranes, where CYPs and CPR form functional complexes. Notably, the hydrophobic channel of ω-1 specific CYPs positions the carboxylate of icosanoic acid near the heme, directing C19 over terminal (C20) hydroxylation due to steric and electronic constraints [8] [10].
Stereospecific ω-1 hydroxylation is catalyzed predominantly by CYP4 family enzymes and the "orphan" CYP2S1. These enzymes exhibit stringent R-enantioselectivity due to chiral constraints within their substrate-binding pockets:
Table 1: Key Human Cytochrome P450 Enzymes Catalyzing ω-1 Hydroxylation
CYP Enzyme | Primary Substrates | Tissue Distribution | Stereochemical Outcome |
---|---|---|---|
CYP4A11 | Saturated FA (C12-C20) | Liver, Kidney | 19R-Hydroxyicosanoic acid |
CYP4F2 | Unsaturated FA (e.g., AA) | Liver, Lung, Kidney | 19R-HETE |
CYP4F3 | Leukotriene B₄, AA | Neutrophils, Brain | 19/20-HETE (mixed) |
CYP4F8 | Prostaglandin H₂ | Prostate, Urinary Tract | 19-OH-PGH₂ |
CYP2S1 | PUFA (e.g., AA, EPA, DHA) | Lung, GI Tract, Skin | 19R-HETE |
Table 2: Stereochemical Outcomes in Eicosanoid Hydroxylation
Product | Enzyme | Configuration | Biological Activity |
---|---|---|---|
19-HETE | CYP2S1 | 19R | Vasoactive, Anti-inflammatory |
19-HETE | CYP4F2 | 19R (70% ee) | CYP1B1 inhibition |
20-HETE | CYP4A11 | 20R | Pro-hypertensive, Angiogenic |
Kinetic parameters reveal distinct substrate preferences:
Heme accessibility and NADPH/oxygen tension critically regulate reaction rates. Hypoxia reduces CYP2S1-mediated hydroxylation by 60%, linking metabolite production to tissue oxygenation [8] [10].
ω-1 Hydroxylases exhibit defined structural prerequisites for substrates:
Table 3: Substrate Preferences of ω-1 Hydroxylases
Substrate | Enzyme | Km (μM) | kcat (min⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
Icosanoic acid (C20:0) | CYP4A11 | 15.2 | 12.0 | 0.79 |
Arachidonic acid | CYP2S1 | 8.2 | 4.7 | 0.57 |
Eicosapentaenoic acid | CYP2S1 | 11.6 | 3.9 | 0.34 |
Docosahexaenoic acid | CYP2S1 | 28.4 | 2.1 | 0.07 |
Stearic acid (C18:0) | CYP4A11 | 24.7 | 4.3 | 0.17 |
Competitive inhibition dynamics further illuminate specificity:
Compounds Mentioned in Article
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7